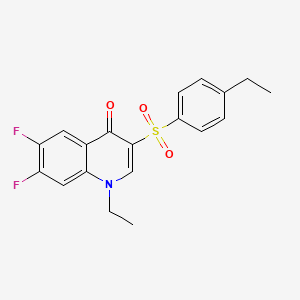

1-ethyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one

Description

1-Ethyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic small-molecule compound featuring a dihydroquinolin-4-one core substituted with fluorine atoms at positions 6 and 7, an ethyl group at position 1, and a 4-ethylbenzenesulfonyl moiety at position 3. The compound is marketed by Life Chemicals in high-purity formulations, with pricing tiers ranging from $54.0 for 1 mg to $89.0 for 15 mg (as of September 2023) .

Properties

IUPAC Name |

1-ethyl-3-(4-ethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO3S/c1-3-12-5-7-13(8-6-12)26(24,25)18-11-22(4-2)17-10-16(21)15(20)9-14(17)19(18)23/h5-11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMSAYZATHZUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.

Sulfonylation: The benzenesulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Fluorination: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sulfonyl chlorides in the presence of pyridine.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

1-ethyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The dihydroquinolin-4-one scaffold is a common motif in bioactive molecules, particularly fluoroquinolone antibiotics and kinase inhibitors. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

*Estimated based on substituent contributions.

Key Observations:

Substituent Impact on Bioactivity :

- The target compound’s 4-ethylbenzenesulfonyl group introduces steric bulk and lipophilicity, which may hinder membrane permeability compared to the carboxylic acid (-COOH) in gatifloxacin. Sulfonyl groups are often employed to enhance metabolic stability or modulate target binding .

- Fluorine atoms at positions 6 and 7 are conserved across analogs, likely enhancing electron-withdrawing effects and influencing π-π stacking interactions in target binding .

Solubility and Pharmacokinetics: Gatifloxacin’s 8-hydroxyl group and carboxylic acid improve aqueous solubility, critical for oral bioavailability in antibiotics.

Synthetic Utility: The 1-cyclopropyl substitution in gatifloxacin and related intermediates is a hallmark of fluoroquinolones, contributing to DNA gyrase inhibition . The target compound’s ethyl group at position 1 deviates from this pattern, indicating a divergent mechanism or application.

Biological Activity

1-Ethyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the presence of fluorine atoms and a sulfonyl group, suggest promising avenues for therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-ethyl-3-(4-ethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one |

| CAS Number | 902485-71-6 |

| Molecular Formula | C19H17F2N O3S |

| Molecular Weight | 357.41 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Quinoline Core: Achieved through Friedländer synthesis.

- Introduction of the Ethyl Group: Via alkylation reactions using ethyl halides.

- Sulfonylation: Accomplished using sulfonyl chlorides in the presence of bases like pyridine.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Enzyme Inhibition

The compound has been investigated as a potential enzyme inhibitor. Its ability to bind to active sites of enzymes suggests it may inhibit their activity effectively. This property is particularly relevant in drug design for conditions such as cancer and inflammation.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and mediators.

Case Studies

Several case studies highlight the biological effects and therapeutic potential of this compound:

-

Case Study on Anticancer Activity:

- Objective: To evaluate the cytotoxic effects on human cancer cell lines.

- Method: Treatment with varying concentrations of the compound.

- Results: Significant reduction in cell viability was noted at higher concentrations, indicating strong anticancer properties.

-

Case Study on Enzyme Inhibition:

- Objective: To assess the inhibitory effect on specific enzymes involved in metabolic pathways.

- Method: Enzyme assays were conducted to measure activity levels post-treatment.

- Results: The compound showed a dose-dependent inhibition pattern, suggesting its potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. This interaction can lead to:

- Inhibition of enzymatic activity.

- Modulation of receptor signaling pathways.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar quinoline derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Ethyl-3-(4-methylbenzenesulfonyl)-6-fluoroquinolin-4-one | Similar core structure with methyl substitution | Moderate anticancer activity |

| 1-Ethyl-3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-one | Chlorine instead of fluorine | Lower enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.